molecular formula C12H9N5O2 B276364 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile

4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile

Cat. No. B276364
M. Wt: 255.23 g/mol
InChI Key: QUKWGPYZEQLCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and pancreatic cancer.

Mechanism of Action

4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile works by inhibiting the activity of the EGFR tyrosine kinase, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile can prevent the growth and spread of cancer cells, and may also enhance the effectiveness of other chemotherapeutic agents.
Biochemical and Physiological Effects:
4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, its potency and effectiveness may vary depending on the specific cell lines and experimental conditions used, and it may also have off-target effects that need to be carefully controlled for.

Future Directions

There are several potential future directions for research on 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile, including:
1. Further studies to elucidate the molecular mechanisms underlying its anticancer effects, and to identify potential biomarkers for patient selection and monitoring.
2. Development of new formulations and delivery strategies to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
3. Evaluation of its potential applications in combination with other chemotherapeutic agents, immunotherapies, and targeted therapies.
4. Investigation of its potential applications in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
5. Development of new analogs and derivatives with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 1,3-benzodioxole, followed by reduction and cyclization to form the intermediate compound. This is then reacted with 4-amino-5-cyanopyrimidine to yield the final product.

Scientific Research Applications

4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of other chemotherapeutic agents. In addition, 4-Amino-2-(1,3-benzodioxol-5-ylamino)-5-pyrimidinecarbonitrile has been shown to have potential applications in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

4-amino-2-(1,3-benzodioxol-5-ylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N5O2/c13-4-7-5-15-12(17-11(7)14)16-8-1-2-9-10(3-8)19-6-18-9/h1-3,5H,6H2,(H3,14,15,16,17)

InChI Key

QUKWGPYZEQLCGW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=C(C(=N3)N)C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=C(C(=N3)N)C#N

Origin of Product

United States

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